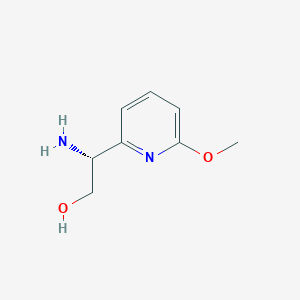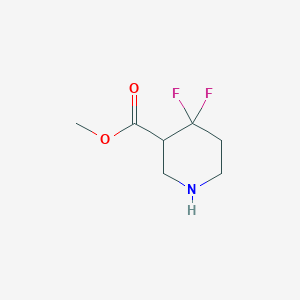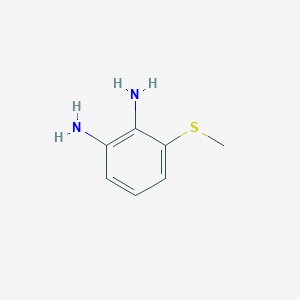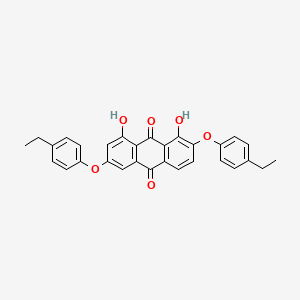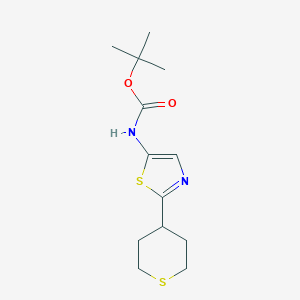
tert-Butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-5-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a tetrahydrothiopyran ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-5-yl)carbamate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tetrahydro-2H-thiopyran-4-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-5-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: In medicine, the compound’s derivatives are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel products with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-5-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways. The specific molecular targets and pathways depend on the compound’s structure and the biological context in which it is used.
Comparison with Similar Compounds
tert-Butyl (2-(tetrahydro-2H-pyran-4-yl)carbamate: This compound has a similar structure but with a pyran ring instead of a thiopyran ring.
tert-Butyl (2-(tetrahydro-2H-thiopyran-4-yl)ethyl)carbamate: This compound has an ethyl group instead of a thiazole ring.
Uniqueness: tert-Butyl (2-(tetrahydro-2H-thiopyran-4-yl)thiazol-5-yl)carbamate is unique due to the presence of both a thiopyran ring and a thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H20N2O2S2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
tert-butyl N-[2-(thian-4-yl)-1,3-thiazol-5-yl]carbamate |
InChI |
InChI=1S/C13H20N2O2S2/c1-13(2,3)17-12(16)15-10-8-14-11(19-10)9-4-6-18-7-5-9/h8-9H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
UMTUTFQVTFPISL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(S1)C2CCSCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


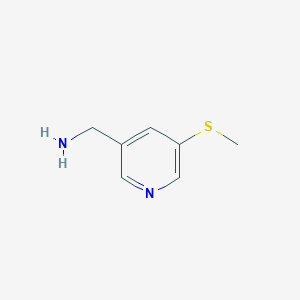

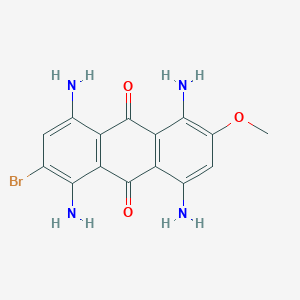
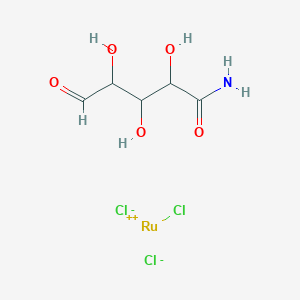
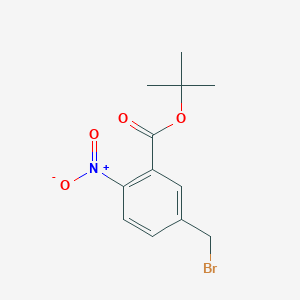
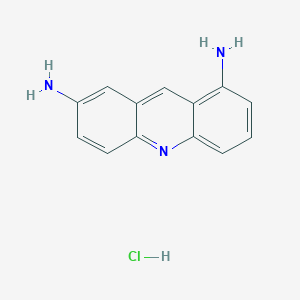

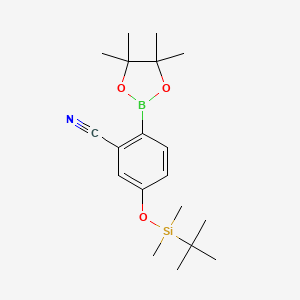
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-methyl-2,4-dioxo-1H-quinazolin-8-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B13142385.png)
![11,22-dibromo-7,18-bis(2-hexyldecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13142402.png)
